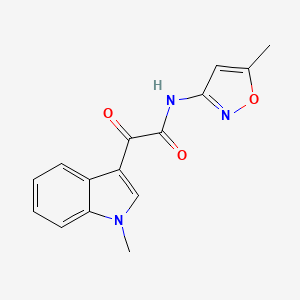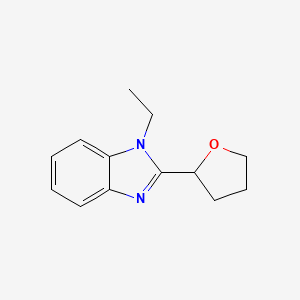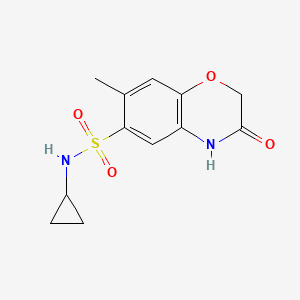![molecular formula C17H21N3O B4419790 N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea](/img/structure/B4419790.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea
Vue d'ensemble
Description
N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea, commonly known as DMPU, is a nitrogen-containing solvent that is widely used in various scientific research applications. It is a colorless and odorless liquid that is highly polar and has a low viscosity. DMPU is a versatile solvent that is used in various chemical reactions, including peptide synthesis, organometallic chemistry, and polymerization reactions.
Mécanisme D'action
DMPU is a highly polar solvent that has a low viscosity and high boiling point. It has a strong hydrogen-bonding capacity and can form hydrogen bonds with various functional groups. The mechanism of action of DMPU in chemical reactions is mainly due to its ability to solvate and stabilize reactive intermediates. It can also act as a Lewis base and coordinate with metal ions to form stable complexes.
Biochemical and Physiological Effects:
DMPU has no known biochemical or physiological effects on humans or animals. However, it is important to handle DMPU with care as it is a toxic and flammable liquid.
Avantages Et Limitations Des Expériences En Laboratoire
DMPU has several advantages as a solvent for chemical reactions, including its high polarity, low viscosity, and high boiling point. It is also a versatile solvent that can be used in various chemical reactions. However, DMPU has some limitations, including its toxicity, flammability, and potential to form explosive peroxides when exposed to air.
Orientations Futures
There are several future directions for the use of DMPU in scientific research. One area of interest is the use of DMPU as a solvent for the synthesis of new metal-organic frameworks and coordination polymers. Another area of interest is the use of DMPU in the synthesis of new materials for energy storage and conversion. Additionally, DMPU can be used as a solvent for the synthesis of new drugs and pharmaceuticals. Further research is needed to explore the potential of DMPU in these areas.
Conclusion:
In conclusion, DMPU is a versatile solvent that is widely used in various scientific research applications. It is synthesized by reacting DMF with phenylisocyanate in the presence of a base. DMPU has several advantages as a solvent, including its high polarity, low viscosity, and high boiling point. However, it also has some limitations, including its toxicity and potential to form explosive peroxides. Further research is needed to explore the potential of DMPU in various scientific research applications.
Applications De Recherche Scientifique
DMPU is widely used in various scientific research applications, including peptide synthesis, organometallic chemistry, and polymerization reactions. It is also used as a solvent for various chemical reactions, including nucleophilic substitution reactions, Grignard reactions, and Suzuki coupling reactions. DMPU is also used as a solvent for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propriétés
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPTILMCUFCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3-(4-chlorophenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4419716.png)

![1,3-dimethyl-2,6-dioxo-N-[2-(2-propylphenoxy)ethyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4419732.png)
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)
![N-cyclohexyl-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419749.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)

![2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4419764.png)
![1-{[2-chloro-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4419767.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B4419775.png)
![ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B4419786.png)
![1-[(3,4-dichlorophenyl)sulfonyl]prolinamide](/img/structure/B4419798.png)
![3-amino-6-ethyl-N-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4419803.png)